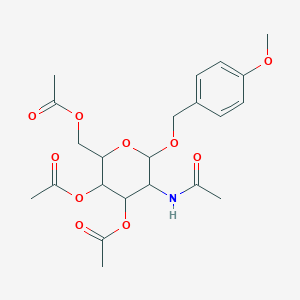
5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C22H29NO10 and its molecular weight is 467.471. The purity is usually 95%.
BenchChem offers high-quality 5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
The synthesis of complex molecules often involves multifaceted chemical reactions where specific functional groups and molecular scaffolds are essential. For example, the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside, a compound related to the target chemical, was achieved through a series of steps including azide group introduction, regioselective oxidative acetal ring opening, and subsequent acetylation. This process illustrates the compound's role in constructing complex molecular architectures, which are crucial for advancing chemical synthesis and understanding molecular functionality (Hermans et al., 1987).
Potential Pharmaceutical Applications
Compounds with similar structures have been studied for their potential pharmaceutical applications. For instance, sialidase inhibitors related to zanamivir were synthesized, demonstrating the importance of these compounds in developing antiviral drugs. Such research underlines the role of specific chemical scaffolds in inhibiting viral enzymes, highlighting the therapeutic potential of these molecules (Smith et al., 1999).
Antioxidant Properties
The exploration of antioxidant properties in related compounds signifies another significant area of research. The characterization of substituted aryl meroterpenoids from red seaweed as potential antioxidants exemplifies the potential health benefits and pharmaceutical applications of these molecules. Such studies contribute to understanding how structural variations in these compounds can impact their effectiveness in scavenging free radicals and chelating metal ions, thereby providing insights into their potential as natural antioxidants for use in health supplements and drugs (Chakraborty et al., 2016).
Structural and Crystallographic Studies
The detailed structural and crystallographic analysis of compounds such as ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate sheds light on the molecular geometry, intermolecular interactions, and stability of these molecules. Such studies are pivotal in pharmaceutical chemistry for designing drugs with optimal efficacy and minimal side effects by understanding the crystal structure and molecular interactions at an atomic level (Xiao-lon, 2015).
Eigenschaften
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(4-methoxyphenyl)methoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO10/c1-12(24)23-19-21(32-15(4)27)20(31-14(3)26)18(11-29-13(2)25)33-22(19)30-10-16-6-8-17(28-5)9-7-16/h6-9,18-22H,10-11H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSJIQTGXYMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=C(C=C2)OC)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2982411.png)



![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2982417.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982418.png)
![2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile](/img/structure/B2982419.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2982421.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2982426.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982430.png)
